2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline
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Overview
Description
2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline is a complex organic compound that features a quinazoline core substituted with a bromine atom and a phenyl group, along with a benzylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Substitution with Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a phenylboronic acid reagent.
Attachment of Benzylpiperidine Moiety: The final step involves the nucleophilic substitution reaction where the benzylpiperidine group is attached to the quinazoline core, typically using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as nucleophilic aromatic substitution (S_NAr).
Common Reagents and Conditions
Oxidation: IBX, Dess-Martin periodinane.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a similar piperidine moiety but lacking the quinazoline core.
2-Benzylpiperidine: Another analog with structural similarities but different substitution patterns.
Haloperidol Derivatives: Compounds with similar pharmacological profiles used in the treatment of neurological disorders.
Uniqueness
2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline is unique due to its specific substitution pattern and the presence of both the quinazoline core and the benzylpiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN3/c27-22-11-12-24-23(18-22)25(21-9-5-2-6-10-21)29-26(28-24)30-15-13-20(14-16-30)17-19-7-3-1-4-8-19/h1-12,18,20H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFNUSJZWWHPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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